1-(Ethylamino)-1H-indole-5,6-diol is a chemical compound that belongs to the indole family, characterized by a bicyclic structure containing a fused benzene and pyrrole ring. This compound has garnered attention due to its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry. The compound is classified as an indole derivative, which is known for its diverse biological activities.
The compound can be synthesized through various methods, utilizing different starting materials and reagents. Its chemical structure can be represented by the molecular formula and has a CAS number of 15069-79-1. The synthesis and reactivity of indole derivatives like 1-(Ethylamino)-1H-indole-5,6-diol have been extensively studied in the literature, highlighting their significance in organic synthesis and pharmacology.
1-(Ethylamino)-1H-indole-5,6-diol is classified under:
The synthesis of 1-(Ethylamino)-1H-indole-5,6-diol can be achieved through several methods:
A typical laboratory synthesis might involve:
The molecular structure of 1-(Ethylamino)-1H-indole-5,6-diol features:
The compound's key structural data includes:
CC(N)C1=CNC2=C(C=C1O)C(=C(C2)O)
1-(Ethylamino)-1H-indole-5,6-diol can undergo various chemical reactions:
Common conditions for these reactions include:
The mechanism of action for 1-(Ethylamino)-1H-indole-5,6-diol primarily involves its role in melanogenesis:
Key points regarding its mechanism include:
1-(Ethylamino)-1H-indole-5,6-diol has several applications:
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.:
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6